Tazobactam

Descripción general

Descripción

Tazobactam es un compuesto farmacéutico que funciona como un inhibidor de la beta-lactamasa. Se utiliza comúnmente en combinación con antibióticos beta-lactámicos, como la piperacilina, para aumentar su eficacia contra las bacterias productoras de beta-lactamasa. This compound amplía el espectro de actividad de estos antibióticos, haciéndolos efectivos contra organismos que de otro modo degradarían el antibiótico .

Aplicaciones Científicas De Investigación

Tazobactam tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de beta-lactamasa y la cinética enzimática.

Biología: Se emplea en la investigación de mecanismos de resistencia bacteriana y el desarrollo de nuevos antibióticos.

Industria: Se utiliza en la producción de terapias antibióticas combinadas para uso clínico

Mecanismo De Acción

Tazobactam ejerce sus efectos inhibiendo las enzimas beta-lactamasa, que son responsables de la degradación de los antibióticos beta-lactámicos. Se une irreversiblemente al sitio activo de estas enzimas, impidiendo que descompongan el antibiótico. Esta acción aumenta la eficacia del antibiótico contra las bacterias productoras de beta-lactamasa .

Compuestos similares:

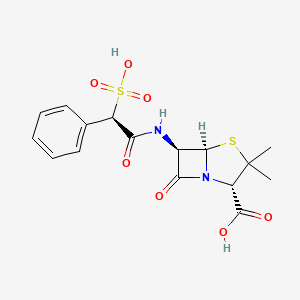

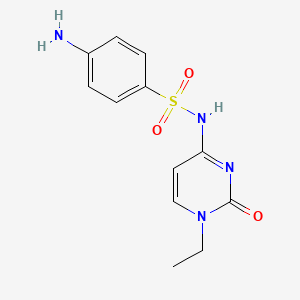

Ácido clavulánico: Otro inhibidor de la beta-lactamasa utilizado en combinación con amoxicilina.

Sulbactam: Se utiliza en combinación con ampicilina para fines similares.

Avibactam: Un inhibidor de la beta-lactamasa más nuevo combinado con ceftazidima.

Singularidad: this compound es único en su capacidad de inhibir una amplia gama de enzimas beta-lactamasa, incluidas las que son resistentes a otros inhibidores. Su combinación con piperacilina proporciona una opción de tratamiento potente para infecciones graves, particularmente las causadas por bacterias gramnegativas resistentes .

Análisis Bioquímico

Biochemical Properties

Tazobactam is a beta lactamase inhibitor that prevents the degradation of antibiotics such as piperacillin and ceftolozane . This results in increased efficacy of these antibiotics . This compound inhibits the action of bacterial beta-lactamase producing organisms, which are normally resistant to beta-lactam antibiotics .

Cellular Effects

This compound, when combined with piperacillin or ceftolozane, broadens the spectrum of piperacillin antibacterial action, treating susceptible infections . It is used to treat a variety of infections, including those caused by aerobic and facultative gram-positive and gram-negative bacteria, in addition to gram-positive and gram-negative anaerobes .

Molecular Mechanism

This compound prevents the breakdown of other antibiotics by beta-lactamase enzyme producing organisms . It does this by inhibiting the action of bacterial beta-lactamase producing organisms . This allows the actual beta-lactams to attack the bacterial cell wall by binding to penicillin binding proteins .

Temporal Effects in Laboratory Settings

It is known that this compound is mainly metabolized to M1, an inactive metabolite . Hydrolysis occurs on the beta-lactam ring to form M1 .

Dosage Effects in Animal Models

It is known that this compound is used in combination with piperacillin or ceftolozane to broaden the spectrum of piperacillin antibacterial action .

Metabolic Pathways

This compound is mainly metabolized to M1, an inactive metabolite . Hydrolysis occurs on the beta-lactam ring to form M1 .

Transport and Distribution

It is known that this compound is mainly metabolized to M1, an inactive metabolite .

Subcellular Localization

It is known that this compound is mainly metabolized to M1, an inactive metabolite .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Tazobactam se puede sintetizar a través de varios métodos. Una ruta sintética común implica la oxidación de átomos de azufre en 2 éster difenilmetílico de ácido penicilánico beta-clorometil para formar la sulfona, seguido de pasos de ciclización y desprotección . Otro método implica la condensación de triazol con el derivado de ácido penicilánico, seguido de oxidación y desprotección .

Métodos de producción industrial: La producción industrial de this compound generalmente implica el uso de reactores a gran escala y condiciones controladas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como esterificación, oxidación y liofilización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Tazobactam experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. El compuesto es particularmente conocido por su capacidad de inhibir las enzimas beta-lactamasa a través de la unión irreversible .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen permanganato de potasio para la oxidación, ácido acético como solvente y paladio sobre carbón para la hidrogenación .

Principales productos formados: Los principales productos formados a partir de las reacciones de this compound incluyen su sal de sodio, this compound sódico, que se utiliza en formulaciones farmacéuticas .

Comparación Con Compuestos Similares

Clavulanic Acid: Another beta-lactamase inhibitor used in combination with amoxicillin.

Sulbactam: Used in combination with ampicillin for similar purposes.

Avibactam: A newer beta-lactamase inhibitor combined with ceftazidime.

Uniqueness: Tazobactam is unique in its ability to inhibit a broad range of beta-lactamase enzymes, including those that are resistant to other inhibitors. Its combination with piperacillin provides a potent treatment option for severe infections, particularly those caused by resistant gram-negative bacteria .

Propiedades

| Tazobactam broadens the spectrum of piperacillin and ceftolozane by making them effective against organisms that express beta-lactamase and would normally degrade them. This occurs through the irreversible inhibition of beta-lactamase enzymes. In addition, tazobactam may bind covalently to plasmid-mediated and chromosome-mediated beta-lactamase enzymes. Tazobactam is predominantly effective against the OHIO-1, SHV-1, and TEM groups of beta-lactamases, but may also inhibit other beta-lactamases. Tazobactam shows little antibacterial activity by itself, and for this reason, is generally not administered alone. | |

Número CAS |

89786-04-9 |

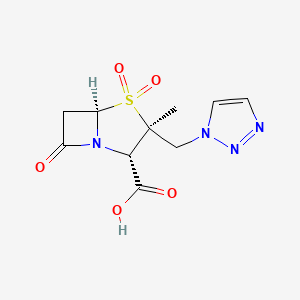

Fórmula molecular |

C10H12N4O5S |

Peso molecular |

300.29 g/mol |

Nombre IUPAC |

(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7?,8?,10-/m0/s1 |

Clave InChI |

LPQZKKCYTLCDGQ-KTOWXAHTSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

SMILES isomérico |

C[C@@]1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

SMILES canónico |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

Apariencia |

White to off-white solid powder |

melting_point |

140-147 |

| 89786-04-9 | |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Pureza |

>94% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

9.59e+00 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

YTR830, YTR 830, YTR-830, AC7620, AC 7620, AC-7620, DB01606, DB 01606, DB-01606, CL298741, CL 298741, CL-298741, Tazobactam |

Origen del producto |

United States |

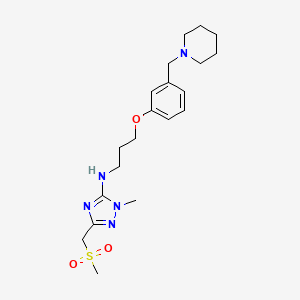

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

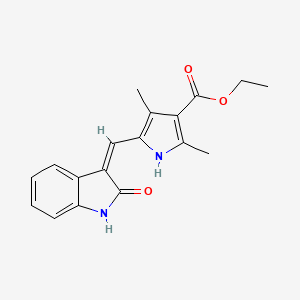

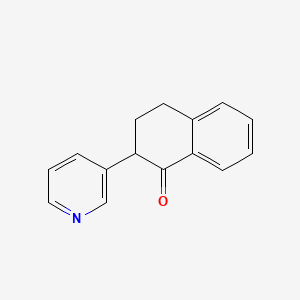

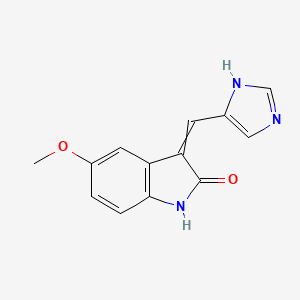

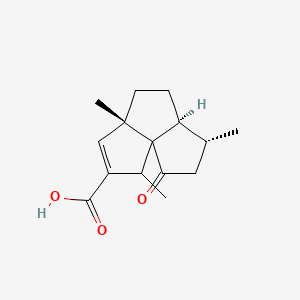

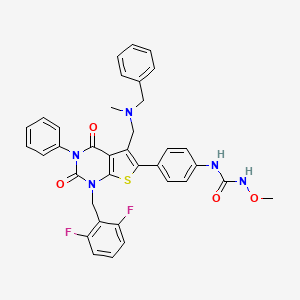

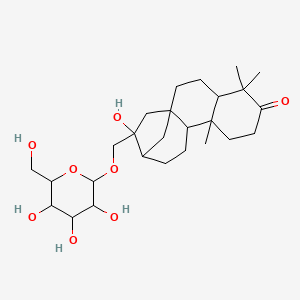

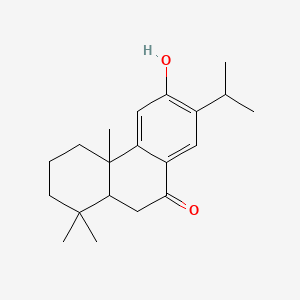

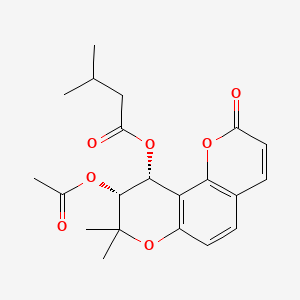

Feasible Synthetic Routes

Q1: How does Tazobactam interact with its target and what are the downstream effects?

A1: this compound is a β-lactamase inhibitor, meaning it binds to and inactivates β-lactamase enzymes produced by bacteria. β-lactamases are enzymes that can break down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound restores the effectiveness of β-lactam antibiotics, allowing them to exert their antibacterial effects by interfering with bacterial cell wall synthesis. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H12N4O5S. Its molecular weight is 296.29 g/mol. [, ]

Q3: What is the stability of this compound in elastomeric devices like FOLFusor LV10 and Easypump II?

A3: Research has shown that this compound, when diluted in 0.9% sodium chloride solution at concentrations of 5 mg/mL and 20 mg/mL, can be stored in FOLFusor LV10 and Easypump II devices for up to 8 days at 2–8°C, followed by a 12-hour infusion period at 32°C, while maintaining stability according to NHS Pharmaceutical Quality Assurance Committee guidelines. []

Q4: Can this compound be administered via continuous infusion in an outpatient setting?

A4: Yes, research suggests that this compound is suitable for continuous infusion in an outpatient setting when using elastomeric devices like FOLFusor LV10 and Easypump II. Stability is maintained for up to 8 days at refrigerated temperatures (2–8°C), followed by a 12-hour infusion at 32°C. []

Q5: Is this compound compatible with metronidazole for intravenous administration?

A5: Yes, Ceftolozane-Tazobactam has been found to be physically compatible with Metronidazole in both 0.9% sodium chloride and 5% dextrose solutions during simulated Y-site administration. []

Q6: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) parameter associated with this compound's efficacy?

A6: The primary PK/PD parameter linked to this compound's effectiveness is the percentage of the dosing interval during which this compound concentrations exceed a specific threshold (%Time>threshold). This threshold concentration can vary depending on factors like the β-lactamase enzyme being targeted and its level of expression. []

Q7: How does the level of β-lactamase production by bacteria impact the efficacy of this compound?

A7: The amount of β-lactamase produced by bacteria influences the effectiveness of this compound. Higher levels of β-lactamase production necessitate a higher threshold concentration of this compound to achieve bacterial inhibition. []

Q8: What are the observed outcomes of extended-infusion administration of Piperacillin-Tazobactam in clinical settings?

A8: Studies suggest that extended-infusion administration of Piperacillin-Tazobactam can lead to clinical benefits such as cost savings without negatively impacting patient outcomes like mortality or length of hospital stay. [, ]

Q9: What is the impact of renal function on the pharmacokinetics of Piperacillin and this compound in critically ill patients on continuous renal replacement therapy (CRRT)?

A9: In critically ill patients receiving CRRT, both Piperacillin and this compound exhibit pharmacokinetic profiles best described by two-compartment models. The elimination of both drugs is influenced by creatinine clearance (CLCR), indicating the impact of residual renal function on their clearance. []

Q10: What are the recommended dosing strategies for Piperacillin-Tazobactam in patients with varying degrees of renal function undergoing CRRT?

A10: In patients with severe renal failure undergoing CRRT, a 20-minute infusion of Piperacillin-Tazobactam every 6 hours is suggested for achieving optimal therapeutic drug levels. For patients with normal or moderate renal function, continuous infusion may be more appropriate for maintaining adequate drug concentrations, especially for bacteria with higher minimum inhibitory concentrations (MICs). []

Q11: What is a known mechanism of resistance that can develop to Ceftolozane-Tazobactam?

A11: Resistance to Ceftolozane-Tazobactam can arise through mutations in the bacterial ampC gene. These mutations can lead to the production of modified AmpC β-lactamase enzymes that are no longer effectively inhibited by this compound. []

Q12: What is the association between Piperacillin-Tazobactam and acute kidney injury (AKI)?

A12: Research suggests a potential link between Piperacillin-Tazobactam use and an elevated risk of AKI, especially when administered in conjunction with Vancomycin. This association is observed in both adult and pediatric populations. [, , , ]

Q13: What is the in vitro activity of Piperacillin-Tazobactam when combined with Gentamicin or Ciprofloxacin?

A13: Studies employing in vitro methods like time-kill curves and checkerboard assays have demonstrated that the combination of Piperacillin-Tazobactam with either Gentamicin or Ciprofloxacin exhibits synergistic or additive effects against a wide range of bacterial species. []

Q14: How has this compound been used in research to understand bacterial resistance mechanisms?

A14: this compound has been utilized in research settings to explore the impact of drug exposure on the development of bacterial resistance. Hollow-fiber infection models have been employed to study how different dosing regimens of Ceftolozane-Tazobactam can influence the amplification of drug-resistant bacterial populations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.